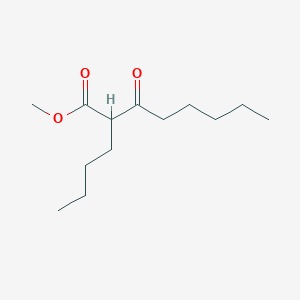
Phenol, 2,6-dichloro-4-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dichloro-4-octyl- is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and an octyl group at the 4 position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dichloro-4-octyl- can be synthesized through several methods. One common approach involves the chlorination of phenol in the presence of chlorine gas and a catalyst such as ferric chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Another method involves the alkylation of 2,6-dichlorophenol with an octyl halide in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of phenol, 2,6-dichloro-4-octyl- often involves large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dichloro-4-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the phenol group to a hydroxy group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro, bromo, or other functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dichloro-4-octyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of phenol, 2,6-dichloro-4-octyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, or other biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-dichloro-4-octyl- can be compared with other chlorinated phenols, such as:
2,4-Dichlorophenol: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,6-Dichlorophenol: Lacks the octyl group, making it less hydrophobic.
4-Octylphenol: Contains an octyl group but lacks chlorine atoms.
The uniqueness of phenol, 2,6-dichloro-4-octyl- lies in its combination of chlorine atoms and an octyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and reactivity.
Eigenschaften
CAS-Nummer |
73986-52-4 |
|---|---|
Molekularformel |
C14H20Cl2O |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2,6-dichloro-4-octylphenol |
InChI |
InChI=1S/C14H20Cl2O/c1-2-3-4-5-6-7-8-11-9-12(15)14(17)13(16)10-11/h9-10,17H,2-8H2,1H3 |
InChI-Schlüssel |
PJUWJQDQGVXGEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C(=C1)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


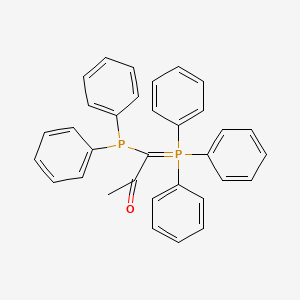
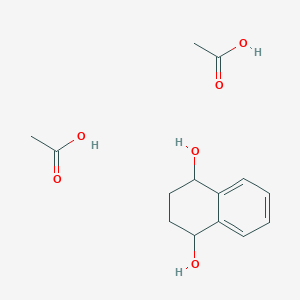

![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
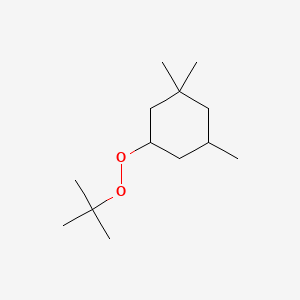



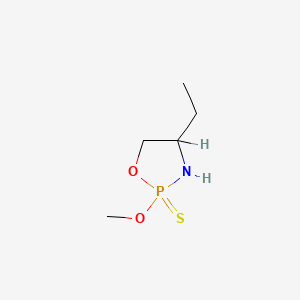
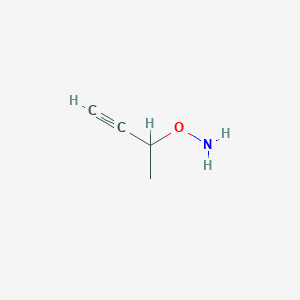
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)


